2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular weight of “2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is 273.13 .Chemical Reactions Analysis
The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a solid at room temperature .Scientific Research Applications
Optoelectronic Materials
Specific Scientific Field
Materials Science
Summary
Imidazo[1,2-a]pyrimidine derivatives, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, have been investigated as blue-emitting materials for optoelectronic applications. These materials are essential for organic light-emitting diodes (OLEDs) due to their ability to emit blue light.
Experimental Procedures
Researchers synthesize and characterize these compounds using organic synthesis techniques. The specific synthetic route may involve coupling reactions, cyclization, and purification steps. The purity and structure of the compound are confirmed using spectroscopic methods (such as NMR, IR, and mass spectrometry).
Results
- The dye with triphenylamine at both C2 and C6 positions achieves better electroluminescence performance, resulting in a blue color with CIE coordinates (0.18, 0.11) .
Fluorescence Sensors
Specific Scientific Field
Chemical Sensing
Summary
Imidazo[1,2-a]pyrimidines, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, have found broad application as fluorescence sensors. These compounds can selectively detect specific analytes based on their fluorescence properties.
Experimental Procedures
Researchers design and synthesize imidazo[1,2-a]pyrimidine derivatives with specific functional groups. These compounds are then tested for their ability to fluoresce in the presence of target molecules. The sensitivity, selectivity, and response time are evaluated.
Results
Laser Dyes
Specific Scientific Field
Photonics and Laser Technology
Summary
Imidazo[1,2-a]pyrimidines, including 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine, serve as laser dyes. They absorb light and emit coherent radiation when pumped by an external energy source.
Experimental Procedures
Researchers optimize the molecular structure of imidazo[1,2-a]pyrimidine derivatives to enhance their laser properties. The compounds are incorporated into laser systems, and their emission spectra, efficiency, and stability are studied.
Results
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Therefore, there is a continuous interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMFKVUEPXDOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565311 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
CAS RN |
134044-47-6 |
Source
|
Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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